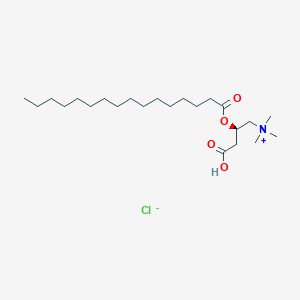

C23H46ClNO4

Description

Palmitoyl-L-carnitine chloride (C₂₃H₄₆NO₄·Cl, CAS 18877-64-0) is a long-chain acylcarnitine derived from L-carnitine and palmitoyl chloride . It is synthesized via a reaction in trifluoroacetic acid under argon, yielding a white crystalline powder (61% yield) with a melting point of 168–172°C and solubility of 25 mg/mL in water . This compound plays a critical role in transporting long-chain fatty acids into mitochondria for β-oxidation, a key energy-producing pathway . Its chloride salt form enhances stability and solubility, making it suitable for biochemical assays and research applications .

Propriétés

Numéro CAS |

18877-64-0 |

|---|---|

Formule moléculaire |

C23H46ClNO4 |

Poids moléculaire |

436.1 g/mol |

Nom IUPAC |

(3R)-3-hexadecanoyloxy-4-(trimethylazaniumyl)butanoate;hydrochloride |

InChI |

InChI=1S/C23H45NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4;/h21H,5-20H2,1-4H3;1H/t21-;/m1./s1 |

Clé InChI |

GAMKNLFIHBMGQT-ZMBIFBSDSA-N |

SMILES isomérique |

CCCCCCCCCCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] |

SMILES canonique |

CCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |

Autres numéros CAS |

18877-64-0 |

Pictogrammes |

Irritant |

Synonymes |

(2R)-3-Carboxy-N,N,N-trimethyl-2-[(1-oxohexadecyl)oxy]-1-propanaminium Chloride; L-(3-Carboxy-2-hydroxypropyl)trimethyl-ammonium Chloride Palmitate; L-Palmitic acid ester with (3-carboxy-2-hydroxypropyl)trimethylammonium chloride; (-)-(3-Carboxy-2-hy |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le chlorure de palmitoyl-L-carnitine peut être synthétisé par estérification de la L-carnitine avec le chlorure de palmitoyle. La réaction implique généralement l'utilisation d'un solvant approprié, tel que le dichlorométhane, et d'un catalyseur comme la pyridine pour faciliter le processus d'estérification. La réaction est réalisée à des températures contrôlées pour garantir la formation du produit souhaité .

Méthodes de production industrielle : Dans les environnements industriels, la production de chlorure de palmitoyl-L-carnitine implique des processus d'estérification à grande échelle. Les conditions réactionnelles sont optimisées pour atteindre des rendements et une pureté élevés. Le produit est ensuite purifié par cristallisation ou d'autres techniques de séparation pour obtenir le composé final sous sa forme pure .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorure de palmitoyl-L-carnitine subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former différents métabolites.

Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels.

Substitution : Il peut participer à des réactions de substitution où un groupe fonctionnel est remplacé par un autre.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs comme l'hydrure de lithium et d'aluminium peuvent être utilisés.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que les ions hydroxyde.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut conduire à la formation d'acides carboxyliques, tandis que la réduction peut produire des alcools .

4. Applications de la recherche scientifique

Le chlorure de palmitoyl-L-carnitine a un large éventail d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier l'estérification et le métabolisme des acides gras.

Biologie : Il joue un rôle dans l'étude de la fonction mitochondriale et de la production d'énergie.

Médecine : Il est étudié pour ses effets thérapeutiques potentiels dans les affections liées aux troubles du métabolisme des acides gras et aux maladies cardiovasculaires.

Industrie : Il est utilisé dans la formulation de compléments alimentaires et de produits pharmaceutiques

5. Mécanisme d'action

Le chlorure de palmitoyl-L-carnitine exerce ses effets en facilitant le transport des acides gras à longue chaîne dans les mitochondries. Ce processus est médié par le système de carnitine palmitoyltransférase, qui comprend des enzymes telles que la carnitine palmitoyltransférase I et II. Une fois à l'intérieur des mitochondries, les acides gras subissent une β-oxydation pour produire de l'ATP. Ce mécanisme est crucial pour maintenir l'homéostasie énergétique dans les cellules .

Composés similaires :

- Chlorure de palmitoyl-DL-carnitine

- Lauroyl-L-carnitine

- Hexadécanoyl-L-carnitine

Comparaison : Le chlorure de palmitoyl-L-carnitine est unique en raison de son rôle spécifique dans le métabolisme des acides gras et de sa capacité à moduler la fonction mitochondriale. Comparé à d'autres composés similaires, il a des effets distincts sur l'activité enzymatique et la production d'énergie. Par exemple, le chlorure de palmitoyl-DL-carnitine participe également au métabolisme des acides gras mais peut avoir des propriétés pharmacocinétiques différentes .

Applications De Recherche Scientifique

Drug Delivery Systems

Nanoemulsions and Liposomes

Palmitoyl-L-carnitine chloride has been utilized in the development of lipid-based nanoformulations, such as nanoemulsions and liposomes. These systems enhance the solubility and bioavailability of hydrophobic drugs. For example, a study demonstrated the successful encapsulation of Gemcitabine Elaidate in PEGylated nanoliposomes anchored with pC, which enhanced cellular uptake and anticancer efficacy against pancreatic cancer cells. The optimized formulations showed a particle size of approximately 81.78 nm and a zeta potential of +31.6 mV, indicating good stability and positive charge conducive for targeting tumor cells .

Table 1: Characteristics of pC-Loaded Nanoliposomes

| Parameter | Value |

|---|---|

| Particle Size | 81.78 ± 2.31 nm |

| Zeta Potential | +31.6 ± 3.54 mV |

| Encapsulation Efficiency | 93.25% |

| Polydispersity Index | 0.15 ± 0.05 |

Cancer Therapeutics

Inhibition of Tumor Growth

In cancer research, pC has shown promise as a Protein Kinase C (PKC) inhibitor, which is crucial for regulating cell signaling pathways involved in cancer progression. The incorporation of pC in drug formulations has led to significant reductions in tumor cell migration and enhanced apoptosis in vitro .

A study highlighted that the use of pC in combination with Gemcitabine Elaidate resulted in a notable decrease in colony formation in MIA PaCa-2 pancreatic cancer cells, demonstrating its potential as an adjunct therapy to improve outcomes for patients with pancreatic ductal adenocarcinoma .

Metabolic Studies

Role in Mitochondrial Function

Palmitoyl-L-carnitine chloride plays a vital role in fatty acid metabolism by facilitating the transport of fatty acids into the mitochondria for oxidation. Research indicates that it can influence mitochondrial dynamics by increasing mitochondrial fission and enhancing tau phosphorylation, which is significant in neurodegenerative diseases like Alzheimer's . The compound's ability to modulate intracellular calcium levels further underscores its importance in metabolic regulation .

Biofilm Prevention

Antimicrobial Properties

Recent studies have explored the capability of palmitoyl-L-carnitine to prevent biofilm formation by pathogens such as Escherichia coli and Pseudomonas aeruginosa. This property is particularly valuable in developing new antimicrobial strategies to combat resistant bacterial strains .

Case Study: Enhanced Drug Delivery

A study conducted on mice demonstrated that palmitoyl-L-carnitine-loaded nanoemulsions significantly improved the biodistribution of encapsulated drugs compared to conventional formulations. The biodistribution analysis showed higher accumulation in targeted tissues, indicating effective delivery mechanisms facilitated by pC .

Case Study: Cancer Treatment Efficacy

In vitro assays using pancreatic cancer cell lines revealed that formulations containing palmitoyl-L-carnitine chloride not only inhibited cell migration but also reduced cell viability significantly compared to controls. The results suggest that pC enhances the therapeutic index of chemotherapeutic agents by improving their delivery and efficacy at the cellular level .

Mécanisme D'action

Palmitoyl-L-carnitine chloride exerts its effects by facilitating the transport of long-chain fatty acids into the mitochondria. This process is mediated by the carnitine palmitoyltransferase system, which includes enzymes such as carnitine palmitoyltransferase I and II. Once inside the mitochondria, the fatty acids undergo β-oxidation to produce ATP. This mechanism is crucial for maintaining energy homeostasis in cells .

Comparaison Avec Des Composés Similaires

Comparison with Similar Acylcarnitines

Structural and Chemical Properties

Acylcarnitines vary by the length of their fatty acid chains, which influences their physicochemical properties:

- Chain Length and Solubility : Shorter chains (e.g., acetyl, butyryl) exhibit higher water solubility due to reduced hydrophobicity, while longer chains (e.g., palmitoyl, stearoyl) require heating or organic solvents for dissolution .

- Metabolic Roles : Palmitoyl-L-carnitine specifically facilitates the transport of long-chain fatty acids into mitochondria, whereas acetyl- and butyryl-carnitine handle short-chain fatty acids .

Metabolic Pathways

- Palmitoyl-L-carnitine : Accumulates during ischemia and perturbs membrane lipid environments, contributing to cardiac dysfunction . Inhibits KATP channels by interacting with Kir6.2 subunits, affecting cellular excitability .

- Acetyl-/Butyryl-L-carnitine : Serve as biomarkers for compromised short-chain fatty acid oxidation. Acetylcarnitine is linked to glucose metabolism and acetyl-CoA regulation .

Analytical Methods

Activité Biologique

Palmitoyl-L-carnitine chloride (PCC) is a long-chain acylcarnitine derivative known for its significant biological activities, particularly in the context of energy metabolism and cellular function. This article delves into its biological activity, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of Palmitoyl-L-Carnitine Chloride

Palmitoyl-L-carnitine chloride is the chloride salt of palmitoyl-L-carnitine, a naturally occurring compound involved in the transport of fatty acids into the mitochondria for β-oxidation. It has been studied for its role in various physiological processes, including energy metabolism and cellular signaling.

- Fatty Acid Transport : PCC facilitates the transport of long-chain fatty acids into mitochondria, where they are oxidized to produce ATP. This process is critical for energy production, especially in tissues with high energy demands like the heart and skeletal muscles .

- Influence on Membrane Dynamics : PCC has been shown to accumulate in ischemic myocardium, potentially altering membrane lipid environments and affecting membrane dynamics. This accumulation can lead to myocardial damage during ischemic events .

- Absorption Enhancement : Research indicates that PCC can enhance the bioavailability of certain drugs, such as cefoxitin, by improving their absorption across intestinal membranes. In studies involving rats, PCC significantly increased the absorption rates of cefoxitin in various segments of the intestine .

Cardiovascular Health

PCC's role in cardiac metabolism has been extensively studied. It has demonstrated protective effects against ischemia-induced damage by:

- Increasing ATP levels in myocardial tissues.

- Enhancing coronary blood flow and improving cardiac function post-ischemia .

Cancer Therapy

Recent studies have explored PCC's potential in cancer treatment. For instance, when used in combination with gemcitabine in nanoliposomes, PCC improved the drug's pharmacokinetics and anticancer efficacy against pancreatic ductal adenocarcinoma by:

Case Studies

- Ischemic Heart Disease : A study demonstrated that administration of L-carnitine derivatives, including PCC, improved myocardial metabolism during ischemia-reperfusion scenarios, leading to better recovery of cardiac function .

- Neurodegenerative Diseases : Elevated levels of palmitoyl-L-carnitine have been associated with neurodegenerative conditions such as Alzheimer's disease (AD). Research indicated that PCC could induce tau phosphorylation and mitochondrial dysfunction in neuronal cells, suggesting a link between lipid metabolism alterations and AD pathology .

Table 1: Summary of Biological Activities

Q & A

Q. How can researchers experimentally validate the role of palmitoyl-L-carnitine chloride (PCC) in enhancing hydrophobic drug delivery?

PCC serves as a model hydrophobic compound in nanoemulsion-based drug delivery systems. To assess its utility, researchers can:

- Prepare nanoemulsions (NE) using high-pressure homogenization or microfluidization with PCC as a cargo .

- Measure encapsulation efficiency via HPLC or fluorescence spectroscopy after separating free PCC using dialysis or centrifugation.

- Evaluate cellular uptake in cancer cell lines (e.g., pancreatic cancer models) using confocal microscopy with fluorescently labeled PCC .

- Compare therapeutic efficacy of PCC-loaded NEs with free drug formulations using viability assays (MTT) and apoptosis markers (Annexin V/PI).

Q. What methodologies are used to assess PCC’s anticoagulant effects in thrombosis models?

PCC potentiates plasmin and tissue plasminogen activator (tPA) activity. Key approaches include:

- In vitro fibrinolytic assays : Measure clot lysis time using human plasma treated with PCC and thrombin. Monitor fibrinolysis via turbidity changes .

- Mouse thrombosis models : Induce arterial thrombosis with FeCl₃ and quantify thrombus size using Doppler ultrasound or histopathology after PCC administration .

- Surface plasmon resonance (SPR) to quantify PCC’s binding affinity to plasmin/tPA .

Q. How is PCC utilized to study mitochondrial fatty acid oxidation (FAO)?

PCC transports long-chain fatty acids into mitochondria via carnitine palmitoyltransferase II (CPT II). Methodological steps:

- Isolate mitochondria from tissues (e.g., heart or liver) using differential centrifugation.

- Measure oxygen consumption rates (OCR) with a Clark electrode or Seahorse Analyzer, adding PCC as a substrate in FAO buffer (containing malate and ADP) .

- Quantify acyl-carnitine intermediates via LC-MS to trace PCC-driven FAO flux .

Advanced Research Questions

Q. How can conflicting data on PCC’s vascular effects—endothelial dysfunction vs. therapeutic benefits—be reconciled?

PCC inhibits endothelial-dependent vasodilation in ischemia models but improves drug delivery. To address this paradox:

- Dose-dependent studies : Compare low-dose PCC (1–10 µM) in drug delivery vs. high-dose (20–50 µM) in vascular models .

- Temporal analysis : Assess acute vs. chronic PCC exposure in endothelial cells using calcium imaging (Fura-2 AM) and nitric oxide (NO) production assays .

- Tissue-specific profiling : Use RNA-seq to identify differential gene expression in endothelial cells (e.g., eNOS suppression) vs. cancer cells (e.g., PKC inhibition) .

Q. What experimental designs mitigate variability in PCC’s effects on ion channels across models?

PCC modulates L-type calcium channels and KATP channels with conflicting outcomes. Strategies include:

- Bilayer-specific application : Incorporate PCC into planar lipid bilayers with controlled cytosolic/extracellular compartmentalization to mimic in vivo conditions .

- Species-specific validation : Compare PCC’s effects on guinea pig ventricular cells (Na+/K+ pump inhibition) vs. human iPSC-derived cardiomyocytes .

- Phosphoinositide (PI) dependency assays : Use PIP2-scavenging peptides to test if PCC’s KATP inhibition requires PIP2 interaction .

Q. How can isotopic labeling (e.g., ³H, ¹⁴C) track PCC’s metabolic fate in vivo?

Radiolabeled PCC enables precise metabolic tracing:

- Synthesis : Use [9,10-³H]-PCC or [N-methyl-¹⁴C]-PCC to ensure isotopic purity (>95%) .

- Distribution studies : Administer labeled PCC intravenously in rodents; quantify tissue uptake via scintillation counting or autoradiography .

- Metabolite profiling : Extract mitochondrial fractions and analyze ³H/¹⁴C-labeled acylcarnitines and acetyl-CoA via LC-MS .

Q. What molecular docking approaches elucidate PCC’s interaction with plasmin and PKC?

Computational methods to study PCC’s binding:

- Target preparation : Retrieve plasmin (PDB: 1BUI) or PKC (PDB: 1XJD) structures from RCSB PDB.

- Docking simulations : Use AutoDock Vina to predict PCC binding sites, focusing on lysine-binding pockets (plasmin) or C1/C2 domains (PKC) .

- Validation : Perform alanine scanning mutagenesis on predicted residues and measure binding affinity changes via SPR .

Data Contradiction Analysis

Q. Why does PCC show dual roles in thrombosis (anti-coagulant) and ischemia (pro-thrombotic endothelial dysfunction)?

Context-dependent mechanisms explain this:

- Anti-coagulant role : Direct plasmin/tPA activation at low doses (1–5 µM) enhances fibrinolysis .

- Pro-thrombotic effects : High PCC concentrations (>20 µM) in ischemic tissues disrupt endothelial calcium signaling, reducing NO synthesis and promoting vasoconstriction .

- Experimental reconciliation : Use transcriptomics (e.g., RNA-seq) to identify dose-dependent pathways (e.g., fibrinolytic vs. inflammatory genes) .

Methodological Best Practices

Q. How to optimize PCC solubility for in vitro assays?

PCC’s hydrophobicity requires specific handling:

Q. What controls are essential when studying PCC’s erythroid colony-stimulating effects?

To minimize confounding factors:

- Include L-carnitine and D-carnitine controls to confirm stereospecificity in fetal mouse liver cultures .

- Measure colony-forming units (CFUs) using methylcellulose assays with erythropoietin and PCC (10–50 µM) .

- Validate erythroid differentiation via flow cytometry (CD71/GPA markers) and hemoglobin quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.